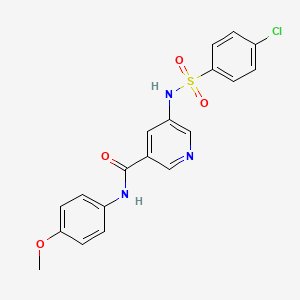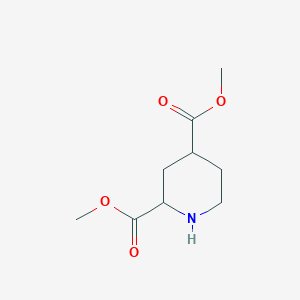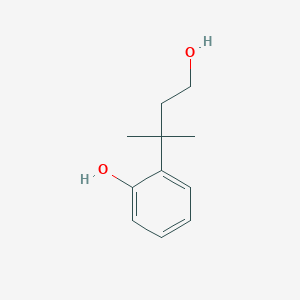
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide, also known as Sulfamethoxypyridazine (SMP), is a sulfonamide antibiotic that is widely used in scientific research. SMP is a white crystalline powder that is soluble in water and has a molecular weight of 400.88 g/mol. SMP is commonly used in the laboratory for its antibacterial properties, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
SMP works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacterial growth and reproduction, and SMP blocks the enzymes that are required for its synthesis. This leads to the death of the bacteria and the prevention of further growth.
Biochemical and Physiological Effects:
SMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. SMP has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Advantages and Limitations for Lab Experiments
SMP is widely used in the laboratory for its antibacterial properties, and it has a number of advantages over other antibiotics. It is relatively inexpensive and easy to synthesize, and it is effective against a wide range of bacterial strains. However, there are some limitations to its use. It can be toxic to some cell types, and it can interfere with the growth of certain bacterial strains.
Future Directions
There are a number of future directions for research on SMP. One area of interest is the development of new analogs of SMP that may be more effective against certain bacterial strains. Another area of interest is the use of SMP in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of SMP and its biochemical and physiological effects.
Synthesis Methods
SMP can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylamine with 5-chloro-2-nitropyridine to form 5-(4-chloro-2-nitrophenyl)-2-aminopyridine. This compound is then reacted with sulfanilamide to form SMP.
Scientific Research Applications
SMP has been used extensively in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. SMP has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-17-6-4-15(5-7-17)22-19(24)13-10-16(12-21-11-13)23-28(25,26)18-8-2-14(20)3-9-18/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZHYWTBIXKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)




![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)